Potency Enhancement Over First-Generation sGC Stimulator YC-1
BAY 41-2272 was developed through optimization of the lead structure YC-1. This optimization program resulted in a compound with approximately 2-3 orders of magnitude higher potency compared to YC-1 [1]. This dramatic increase in potency makes BAY 41-2272 a superior research tool for probing sGC-mediated effects at lower, more physiologically relevant concentrations, reducing the risk of off-target artifacts.
| Evidence Dimension | Relative Potency for sGC Stimulation |
|---|---|
| Target Compound Data | 2-3 orders of magnitude more potent |
| Comparator Or Baseline | YC-1 (Baseline potency defined as 1x) |
| Quantified Difference | 100-1000 fold increase |
| Conditions | In vitro sGC activity assays and subsequent structure-activity relationship (SAR) analysis |
Why This Matters
Higher potency allows for use of lower concentrations, improving assay signal-to-noise and reducing the likelihood of confounding off-target effects in cell-based and in vivo experiments.
- [1] Mittendorf J, et al. Discovery of Riociguat: A Potent, Oral Stimulator of Soluble Guanylate Cyclase for the Treatment of Pulmonary Hypertension. ChemMedChem. 2009;4(5):853-865. View Source
